molecular formula C5H7NO2 B12937319 (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B12937319
M. Wt: 113.11 g/mol
InChI Key: WAWSGFGXFSUXIA-QWWZWVQMSA-N
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Description

(1R,4R)-2-oxa-5-azabicyclo[221]heptan-3-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of palladium catalysts and cyclopentene derivatives would likely be central to any industrial process.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for various transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed aminoacyloxylation of cyclopentenes yields oxygenated 2-azabicyclo[2.2.1]heptanes .

Scientific Research Applications

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxygen and nitrogen atoms in this compound gives it unique chemical properties that can be exploited in various applications. Its ability to undergo a wide range of chemical reactions and its potential for use in drug discovery make it a valuable compound in scientific research.

Properties

Molecular Formula

C5H7NO2

Molecular Weight

113.11 g/mol

IUPAC Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one

InChI

InChI=1S/C5H7NO2/c7-5-4-1-3(8-5)2-6-4/h3-4,6H,1-2H2/t3-,4-/m1/s1

InChI Key

WAWSGFGXFSUXIA-QWWZWVQMSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1C(=O)O2

Canonical SMILES

C1C2CNC1C(=O)O2

Origin of Product

United States

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